molecular formula C12H10N2O2 B11892556 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one

8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one

Cat. No.: B11892556
M. Wt: 214.22 g/mol
InChI Key: PSUGRQAFRZYHGJ-UHFFFAOYSA-N
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Description

8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrroloisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one is unique due to its specific arrangement of functional groups and the pyrroloisoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

11-methoxy-10-methyl-2,5-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-one

InChI

InChI=1S/C12H10N2O2/c1-6-5-7-3-4-13-10-8(7)9(11(6)16-2)14-12(10)15/h3-5H,1-2H3,(H,14,15)

InChI Key

PSUGRQAFRZYHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1OC)NC(=O)C3=NC=C2

Origin of Product

United States

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